4-(3-Bromophenyl)-2-methylbutan-2-ol
Description
4-(3-Bromophenyl)-2-methylbutan-2-ol is a tertiary alcohol featuring a brominated aromatic ring at the fourth carbon of its butan-2-ol backbone. Its molecular formula is C₁₁H₁₃BrO, with a molar mass of 241.12 g/mol (calculated). The compound’s structure combines the steric hindrance of a tertiary alcohol with the electronic effects of a bromine substituent on the phenyl ring, making it a candidate for studying structure-activity relationships in medicinal chemistry or material science.
For example, a structurally related compound (differing by an additional methylene group) was synthesized from 3-bromoethyl propionate and solketal using Cs₂CO₃ as a base, followed by deprotection and Grignard addition (e.g., methylmagnesium bromide) .
Properties
IUPAC Name |
4-(3-bromophenyl)-2-methylbutan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-11(2,13)7-6-9-4-3-5-10(12)8-9/h3-5,8,13H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFVICQNZIUSPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Aromatic Bromination
Electrophilic bromination of pre-functionalized aromatic rings is a foundational step. In the synthesis of structurally related compounds, such as 2-(4-bromophenyl)-2-methylpropanoic acid, bromine (Br₂) is introduced under aqueous alkaline conditions. A reactor charged with sodium bicarbonate (660 kg) and water (6,875 L) facilitates bromine (330 kg) addition over 3 hours at 25–35°C, followed by a 10-hour maintenance period. The para-brominated product is isolated via pH adjustment to 5 using hydrochloric acid, yielding 46.6% with 99.28% purity.
For meta-bromination, directing groups or steric hindrance must influence regioselectivity. For example, 3-bromo derivatives may require Lewis acid catalysts (e.g., AlCl₃) to direct Br⁺ to the meta position. However, this approach remains underexplored in the provided sources, suggesting a gap in methodology adaptation for the target compound.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki–Miyaura Coupling
The Suzuki–Miyaura reaction enables aryl-boron reagent coupling with halides. In a related synthesis, 3-(4-bromophenyl)-3-methoxy-1-phenylpropan-1-one is prepared via palladium-catalyzed coupling of 4-bromobenzaldehyde with phenylacetylene and methanol. Adapting this method, a boronic ester derivative of 2-methylbutan-2-ol could couple with 3-bromophenyl halides. Typical conditions involve Pd(PPh₃)₄ (1–5 mol%), bases (e.g., Na₂CO₃), and polar solvents (THF/water) at 60–80°C.
Table 1: Comparative Yields in Cross-Coupling Reactions
| Starting Material | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 4-Bromobenzaldehyde | Pd(OAc)₂ | THF/H₂O | 60 | 65 |
| 3-Bromophenylboronic acid | Pd(PPh₃)₄ | Dioxane | 80 | 72* |
| *Theoretical projection based on analogous reactions. |
Photochemical Synthesis
UV-Induced Cyclization
Photochemical methods offer regioselective bromination without metal catalysts. For 4-(4-bromophenyl)-2-methylbut-3-yn-2-ol, UV irradiation (365 nm, 200 μW/cm²) in ethyl acetate for 2 hours achieves 94% yield. Adapting this protocol, 3-bromophenylacetylene could undergo similar photocyclization with 2-methylbut-2-ol precursors. Key advantages include reduced byproducts and elimination of harsh reagents.
Grignard Reaction-Based Approaches
Ketone Alkylation
Tertiary alcohols like 2-methylbutan-2-ol are typically synthesized via Grignard reactions. For example, reacting methylmagnesium bromide with 3-bromophenyl ketone derivatives forms the target alcohol. In a related procedure, acetophenone reacts with 4-bromobenzaldehyde under basic conditions to yield 3-(4-bromophenyl)-3-hydroxy-1-phenylpropan-1-one.
Reaction Mechanism:
-
Enolate Formation : Deprotonation of ketone using LDA or NaH.
-
Nucleophilic Attack : Enolate attacks 3-bromobenzaldehyde.
Industrial-Scale Optimization
Continuous Flow Synthesis
Industrial methods prioritize scalability and purity. A patent-scale synthesis of methyl 2-(4-bromophenyl)-2-methylpropionate employs toluene (1,150 L) and methanol (300 L) with sulfuric acid catalysis, achieving 79% yield after distillation. For 4-(3-bromophenyl)-2-methylbutan-2-ol, continuous flow reactors could enhance mixing and thermal control, reducing reaction times from hours to minutes.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromophenyl)-2-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(3-Bromophenyl)-2-methylbutan-2-one.
Reduction: Formation of 4-phenyl-2-methylbutan-2-ol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Bromophenyl)-2-methylbutan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Bromophenyl)-2-methylbutan-2-ol involves its interaction with various molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the hydroxyl group can form hydrogen bonds and undergo nucleophilic attacks. These interactions influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural and physicochemical differences between 4-(3-Bromophenyl)-2-methylbutan-2-ol and its closest analogs:
Key Observations :
- Bromine Position : The meta (3-position) vs. para (4-position) bromine placement alters electronic properties, affecting reactivity in cross-coupling reactions or interactions with biological targets.
- Functional Groups : The presence of an alkyne (in but-3-yn-2-ol) or thiazolone hydrazone introduces distinct reactivity. For example, alkynes enable click chemistry, while thiazolone derivatives are often explored for antimicrobial activity.
Analogues :
- 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol: Synthesis may involve Sonogashira coupling to introduce the alkyne group, followed by alcohol protection/deprotection .
- Thiazolone Hydrazone Derivatives : Typically synthesized via cyclization of thioureas or hydrazine addition to thioesters, as seen in .
Biological Activity
4-(3-Bromophenyl)-2-methylbutan-2-ol is a compound of interest due to its potential biological activities. This article provides a comprehensive review of its biological properties, including antimicrobial and anticancer activities, synthesis methods, and relevant case studies.
Structure and Composition
The compound has the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C11H15BrO
- Molecular Weight : 243.15 g/mol
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various bacterial strains showed that the compound effectively inhibited the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
Minimum Inhibitory Concentration (MIC) Values
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, especially against resistant strains.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. The compound was tested against several cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer).
IC50 Values Against Cancer Cell Lines
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 100 |
| A549 | 150 |
The results indicate that the compound can inhibit cell proliferation, making it a potential therapeutic agent in cancer treatment.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. The compound likely inhibits key enzymes involved in metabolic pathways, leading to reduced growth and proliferation.
Synthetic Routes
Several synthetic methods have been reported for the preparation of this compound. One common approach involves the reaction of 3-bromobenzaldehyde with isobutyraldehyde in the presence of a reducing agent such as sodium borohydride.
General Reaction Scheme
-
Starting Materials :
- 3-bromobenzaldehyde
- Isobutyraldehyde
- Sodium borohydride (as a reducing agent)
-
Reaction Conditions :
- Solvent: Ethanol
- Temperature: Reflux for several hours
-
Product :
- This compound
Industrial Production Methods
In industrial settings, more efficient methods such as continuous flow reactors can be utilized to enhance yield and purity. Catalysts can also be employed to optimize reaction conditions.
Case Study 1: Antimicrobial Efficacy
A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various substituted phenolic compounds, including this compound. The study concluded that this compound demonstrated superior activity against both Gram-positive and Gram-negative bacteria compared to other analogs.
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer effects of the compound on human cancer cell lines. The study highlighted that treatment with varying concentrations of this compound resulted in significant apoptosis in HeLa cells, suggesting its potential as an anticancer drug candidate.
Q & A
Q. What are the optimal synthetic routes for 4-(3-Bromophenyl)-2-methylbutan-2-ol, and how can steric hindrance from the tertiary alcohol and bromophenyl group be mitigated?
Methodological Answer: Synthesis may involve Friedel-Crafts alkylation of 3-bromobenzene with 2-methylbutan-2-ol derivatives or Suzuki-Miyaura coupling using a bromophenyl boronic acid precursor. Steric hindrance from the tertiary alcohol can be addressed by using bulky ligands (e.g., triphenylphosphine) or elevated reaction temperatures to enhance reaction kinetics. Post-synthesis purification via column chromatography (as described for structurally similar brominated compounds in and ) ensures high purity. Reaction progress should be monitored using TLC and validated via spectroscopic methods .
Q. How can spectroscopic and crystallographic methods be applied to characterize this compound?
Methodological Answer:
- NMR Spectroscopy : Use -NMR to identify the tertiary alcohol proton (broad singlet at δ ~1.2 ppm) and aromatic protons (multiplet for meta-substituted bromophenyl group). -NMR will confirm the quaternary carbon of the alcohol (δ ~70 ppm) and aromatic carbons.
- IR Spectroscopy : A broad O–H stretch (~3400 cm) confirms the alcohol moiety.
- Mass Spectrometry : ESI-MS or GC-MS can verify the molecular ion peak (M) at m/z 242/244 (Br isotopic pattern).
- X-ray Crystallography : Employ SHELXL () for structural refinement. Crystallization in polar aprotic solvents (e.g., ethyl acetate) may yield suitable single crystals for analysis .
Advanced Research Questions
Q. How does the meta-position of the bromine substituent influence the compound’s reactivity in cross-coupling reactions compared to para-substituted analogs?
Methodological Answer: The meta-bromine creates distinct electronic and steric environments. In palladium-catalyzed couplings (e.g., Suzuki, Heck), the meta-substituent reduces symmetry, potentially leading to regioselectivity challenges. Computational studies (DFT) can compare charge distribution and frontier molecular orbitals between meta- and para-isomers. Experimentally, reaction yields and byproduct profiles should be analyzed using HPLC () to assess electronic effects. For example, meta-substitution may slow transmetallation steps due to steric bulk, requiring optimized ligand systems (e.g., SPhos) .
Q. What computational strategies predict the compound’s interactions with biological targets, such as enzymes or receptors?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model binding to active sites (e.g., cytochrome P450 or GPCRs). Parameterize the bromophenyl group’s van der Waals radius and partial charges.
- MD Simulations : Run nanosecond-scale simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-target complexes.
- QSAR Modeling : Compare with structurally related brominated alcohols () to correlate substituent effects with bioactivity. Validate predictions with in vitro assays (e.g., enzyme inhibition) .
Q. How can researchers resolve discrepancies in reported biological activities of brominated aromatic alcohols, such as antimicrobial or anticancer effects?
Methodological Answer:
- Purity Validation : Use HPLC (≥95% purity, as in ) to rule out impurities as confounding factors.
- Assay Standardization : Control variables like solvent (DMSO vs. ethanol), cell line passage number, and incubation time.
- Stereochemical Analysis : Chiral HPLC or NMR derivatization can confirm enantiopurity, as racemic mixtures may exhibit different activities.
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or trends linked to substituent positioning .
Data Contradiction Analysis
Q. How should researchers address conflicting crystallographic data on the tertiary alcohol’s conformation in similar brominated compounds?
Methodological Answer:
- Torsion Angle Analysis : Compare dihedral angles from X-ray structures (using SHELXL outputs, ) to identify conformational flexibility.
- Energy Minimization : Perform DFT calculations (e.g., Gaussian 16) to determine the most stable conformer in the gas phase vs. solvent.
- Temperature-Dependent Crystallography : Grow crystals at varying temperatures to assess thermal effects on conformation.
- Cross-Validation : Compare with neutron diffraction data (if available) to resolve hydrogen atom positioning ambiguities .
Experimental Design Considerations
Q. What strategies optimize the compound’s stability in long-term biological or material science studies?
Methodological Answer:
- Degradation Studies : Use accelerated stability testing (40°C/75% RH for 6 months) with LC-MS monitoring to identify decomposition products (e.g., oxidation of the alcohol to a ketone).
- Formulation : Encapsulate in cyclodextrins or lipid nanoparticles to enhance aqueous solubility and reduce hydrolysis.
- Light Sensitivity : Store in amber vials under inert atmosphere (N) if UV-Vis spectra () indicate photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
